molecular formula C46H94NO7P B13357766 Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate

Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate

Katalognummer: B13357766
Molekulargewicht: 804.2 g/mol
InChI-Schlüssel: AVKJNSMRYXJCOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with a molecular formula of C46H94NO7P. It is primarily used in biochemical research and has applications in various scientific fields. This compound is known for its unique structure, which includes nonyl groups and a phosphoryl moiety, making it a valuable reagent in biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate involves multiple stepsThe reaction conditions typically involve the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate exerts its effects involves its interaction with lipid membranes and proteins. The nonyl groups facilitate insertion into lipid bilayers, while the phosphoryl moiety can interact with various proteins and enzymes. This dual functionality allows the compound to modulate membrane properties and influence biochemical pathways .

Eigenschaften

Molekularformel

C46H94NO7P

Molekulargewicht

804.2 g/mol

IUPAC-Name

nonyl 8-[9-di(nonoxy)phosphoryloxynonyl-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C46H94NO7P/c1-4-7-10-13-18-26-33-42-51-46(49)37-30-23-22-25-32-39-47(40-41-48)38-31-24-17-16-21-29-36-45-54-55(50,52-43-34-27-19-14-11-8-5-2)53-44-35-28-20-15-12-9-6-3/h48H,4-45H2,1-3H3

InChI-Schlüssel

AVKJNSMRYXJCOV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.